2,4-Thiophenediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

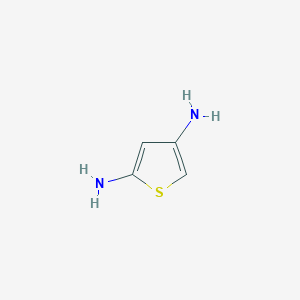

2,4-Thiophenediamine is an organic compound with the molecular formula C4H6N2SThiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiophenediamine typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a variety of derivatives under mild conditions .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-rich thiophene ring allows for electrophilic substitution reactions. Common electrophiles include:

-

Halogens (e.g., bromination)

-

Nitronium ion (nitration)

These reactions typically yield halogenated or nitrated derivatives of thiophenediamine.

Nucleophilic Substitution Reactions

The amino groups in 2,4-thiophenediamine can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Oxidation Reactions

Under oxidative conditions, the thiophene ring can be oxidized to form sulfoxides or sulfones. This transformation is significant for modifying the compound's properties for various applications.

Condensation Reactions

This compound can undergo condensation with aldehydes or ketones to form imines or Schiff bases. This reaction is often facilitated by acid catalysts like trifluoroacetic acid (TFA).

-

Research Findings and Applications

Research has demonstrated several applications for this compound derivatives:

-

Conductive Polymers : Derivatives of thiophenediamine are used in the synthesis of conductive polymers due to their ability to form stable radical cations.

-

Biological Activity : Some studies indicate that thiophene derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development.

Table of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound Derivative | Antimicrobial | |

| 2,5-Dimethylthiophene | Anticancer |

The chemical reactions of this compound reveal its versatility as a building block in organic synthesis and materials science. Its ability to undergo electrophilic and nucleophilic substitutions, oxidation reactions, and condensation makes it an essential compound in developing new materials and pharmaceuticals.

Future research should focus on optimizing synthetic methods and exploring new applications in fields such as organic electronics and medicinal chemistry. The ongoing exploration of thiophene derivatives will continue to unveil their potential in various scientific domains.

Aplicaciones Científicas De Investigación

Thiophene-2,5-diamine, a heterocyclic organic compound with the chemical formula C4H6N2S, is a derivative of thiophene with two amino groups attached to the thiophene ring. It has a wide array of applications in scientific research, including use as a building block for synthesizing complex organic molecules and polymers. Thiophene-2,5-diamine derivatives are also being explored for their antimicrobial and antioxidant properties, as well as their potential as therapeutic agents for skin conditions and in cancer research.

Scientific Research Applications

Thiophene-2,5-diamine's dual amino groups confer distinct chemical reactivity and biological activity compared to other thiophene derivatives. It can be synthesized through heterocyclization reactions involving functionalized alkynes and glyoxal. The biological activity of TDA is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Nucleophilic Activity TDA acts as a nucleophile, forming covalent bonds with electrophiles.

- Enzyme Inhibition It has been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission.

Chemistry

Thiophene-2,5-diamine is used as a building block for synthesizing complex organic molecules and polymers. It is also utilized in the synthesis of polyimides with high refractive indices, which demonstrate excellent thermal, mechanical, and optical properties. Additionally, it can be oxidized to form corresponding sulfoxides or sulfones and reduced to its corresponding thiol derivatives. It can also participate in substitution reactions, where the amino groups are replaced by other functional groups.

Biology

This compound has shown potential in biological studies, particularly in cancer research, where it is being investigated as a potential therapeutic agent for skin conditions.

Medicine

Thiophene-2,5-diamine derivatives are being explored for their antimicrobial and antioxidant properties.

Industry

It is utilized in the synthesis of polyimides with high refractive indices, which demonstrate excellent thermal, mechanical, and optical properties.

Antimicrobial Properties

Thiophene-2,5-diamine exhibits significant antimicrobial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The antimicrobial efficacy often increases when TDA is used in conjunction with metal-based compounds, enhancing its bioactivity through chelation.

Anti-inflammatory Effects

Research indicates that TDA possesses anti-inflammatory properties and has been observed to reduce inflammation markers in various models, including carrageenan-induced paw edema. TDA derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines.

Anticancer Potential

TDA is being explored for its potential as an anticancer agent. Preliminary studies suggest that TDA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation.

Other Applications

Hyaluronic acid combined with other bioactive ingredients, including Thiophene-2,5-diamine, is emerging for use in cosmetic medicine, nasolabial fold reduction, cancer treatment, and psoriasis treatment .

Table 1: Summary of Biological Activities of this compound

Mecanismo De Acción

The mechanism of action of 2,4-Thiophenediamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparación Con Compuestos Similares

2,4-Thiophenediamine can be compared with other thiophene derivatives such as:

2,5-Thiophenediamine: Similar in structure but differs in the position of the amino groups.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of amino groups.

Thiophene-3-carboxamide: Contains a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities continue to be a subject of active research.

Propiedades

Número CAS |

89281-45-8 |

|---|---|

Fórmula molecular |

C4H6N2S |

Peso molecular |

114.17 g/mol |

Nombre IUPAC |

thiophene-2,4-diamine |

InChI |

InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2 |

Clave InChI |

YMEUGSSTDRDSCO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC=C1N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.